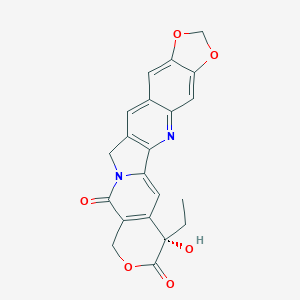

(R)-FL118

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908832 | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-89-7, 135415-73-5 | |

| Record name | 10,11-Methylenedioxy-20-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Methylenedioxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 10,11-Methylenedioxy-20-camptothecin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 10,11-Methylenedioxy-20-camptothecin, a potent analog of the anticancer agent camptothecin. The synthesis involves the strategic construction of two key intermediates: 2-Amino-4,5-methylenedioxybenzaldehyde and the tricyclic keto lactone, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. These intermediates are then coupled through a Friedländer condensation to yield the final pentacyclic structure. This document details the experimental protocols, quantitative data, and logical flow of this synthetic route.

I. Overall Synthetic Strategy

The total synthesis of 10,11-Methylenedioxy-20-camptothecin is a convergent synthesis that hinges on the preparation of two advanced molecular fragments followed by their condensation. The overall strategy can be visualized as follows:

II. Synthesis of 2-Amino-4,5-methylenedioxybenzaldehyde

This key intermediate is synthesized from commercially available piperonal in a two-step process involving nitration followed by reduction.

A. Step 1: Nitration of Piperonal to 6-Nitropiperonal

Experimental Protocol:

A solution of piperonal in an appropriate solvent is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the aromatic ring.

Quantitative Data:

| Reactant/Reagent | Molecular Weight | Moles | Quantity |

| Piperonal | 150.13 g/mol | 1.0 eq | - |

| Nitric Acid | 63.01 g/mol | 1.1 eq | - |

| Sulfuric Acid | 98.08 g/mol | - | Catalytic |

Reaction Conditions:

| Parameter | Value |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Solvent | Acetic Anhydride |

| Work-up | Aqueous work-up followed by recrystallization |

B. Step 2: Reduction of 6-Nitropiperonal to 2-Amino-4,5-methylenedioxybenzaldehyde

Experimental Protocol:

The nitro group of 6-nitropiperonal is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation or a metal-acid system.

Quantitative Data:

| Reactant/Reagent | Molecular Weight | Moles | Quantity |

| 6-Nitropiperonal | 195.13 g/mol | 1.0 eq | - |

| Reducing Agent | - | - | e.g., H₂, Pd/C |

| Solvent | - | - | e.g., Ethanol |

Reaction Conditions:

| Parameter | Value |

| Temperature | Room Temperature |

| Pressure (for hydrogenation) | 1 atm |

| Reaction Time | 4-6 hours |

| Work-up | Filtration and evaporation of solvent |

III. Synthesis of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

This chiral tricyclic intermediate is constructed in a multi-step synthesis starting from citrazinic acid. The following diagram outlines the key transformations.

Due to the complexity and proprietary nature of specific industrial syntheses, a detailed step-by-step protocol for this intermediate is extensive. However, the key transformations involve the formation of a substituted pyridine core, followed by asymmetric synthesis to introduce the chiral center and subsequent cyclizations to form the tricyclic system.

IV. Final Step: Friedländer Condensation

The final pentacyclic structure of 10,11-Methylenedioxy-20-camptothecin is assembled through a Friedländer condensation of the two key intermediates.[1]

Experimental Protocol:

2-Amino-4,5-methylenedioxybenzaldehyde and (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione are heated in the presence of an acid catalyst in a suitable solvent.[1] The reaction mixture is refluxed for several hours, and the product is then isolated and purified by chromatography.[1]

Quantitative Data:

| Reactant/Reagent | Molecular Weight | Moles | Quantity |

| 2-Amino-4,5-methylenedioxybenzaldehyde | 165.15 g/mol | 1.0 eq | 1.06 g |

| (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 263.25 g/mol | 1.8 eq | 1.2 g |

| p-Toluenesulfonic acid | 172.20 g/mol | 0.2 eq | 0.16 g |

Reaction Conditions:

| Parameter | Value |

| Temperature | 110 °C (Reflux) |

| Reaction Time | 12 hours |

| Solvent | Toluene |

| Atmosphere | N₂ |

| Work-up | Evaporation of solvent and flash chromatography |

| Yield | 80-85% [1] |

V. Logical Relationship of Key Steps

The successful synthesis of 10,11-Methylenedioxy-20-camptothecin is contingent on the precise execution of each step in the correct sequence. The following diagram illustrates the logical dependencies of the key stages.

This technical guide provides a foundational understanding of the synthesis of 10,11-Methylenedioxy-20-camptothecin. Researchers and drug development professionals can utilize this information for further investigation and process optimization. The provided protocols and data are based on published synthetic routes and should be adapted and optimized for specific laboratory conditions and scales.

References

FL118: A Technical Guide to a Novel Camptothecin Analog Redefining Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

FL118, a novel synthetic analog of camptothecin, has emerged as a promising anti-cancer agent with a unique mechanism of action that overcomes limitations of traditional chemotherapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and the intricate signaling pathways modulated by FL118. It details the experimental protocols for key assays used to characterize its activity and presents a comprehensive summary of its efficacy in various cancer models. Through a detailed exploration of its function as a "molecular glue degrader" of the oncoprotein DDX5 and its impact on the p53 signaling network, this document serves as a critical resource for researchers engaged in the development of next-generation cancer therapies.

Introduction

FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a structurally distinct derivative of camptothecin, a natural product with potent anti-tumor activity.[1] Unlike its predecessors, such as irinotecan and topotecan, which primarily function as topoisomerase I (Top1) inhibitors, FL118 exhibits a novel mechanism of action, rendering it effective against tumors resistant to conventional therapies.[2] It was identified through high-throughput screening of small molecule libraries using a survivin gene promoter-driven luciferase reporting system.[1] This guide delineates the chemical and biological characteristics of FL118, offering a comprehensive resource for the scientific community.

Chemical Structure and Physicochemical Properties

FL118 is characterized by a distinctive 10,11-methylenedioxy group, which is crucial for its unique biological activity.[1]

| Property | Value | Reference |

| IUPAC Name | (4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [3] |

| Synonyms | FL-118, 10,11-(Methylenedioxy)-20(S)-camptothecin | [4][5] |

| CAS Number | 151636-76-9, 135415-73-5 | [3][4] |

| Chemical Formula | C21H16N2O6 | [3] |

| Molecular Weight | 392.37 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [3] |

Biological Properties and Mechanism of Action

FL118's primary mechanism of action is centered on its function as a "molecular glue degrader."[6] It directly binds to the oncoprotein DDX5 (p68 RNA helicase), leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[6] The degradation of DDX5, a master regulator of various oncogenic proteins, results in the downstream suppression of multiple cancer survival proteins, including:

-

Inhibitor of Apoptosis Proteins (IAPs): Survivin, XIAP, and cIAP2[5]

-

Bcl-2 Family Proteins: Mcl-1[5]

-

Oncogenes: c-Myc and mutant KRAS[6]

This multi-targeted approach contributes to FL118's potent anti-tumor activity across a wide range of cancer types, independent of their p53 status.[5]

Signaling Pathways

FL118's interaction with cellular machinery leads to the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Caption: FL118-mediated degradation of DDX5 via the ubiquitin-proteasome pathway.

Furthermore, FL118 has been shown to activate the p53 tumor suppressor pathway. It promotes the degradation of MdmX, a negative regulator of p53, thereby leading to p53 activation and subsequent cell-cycle arrest or apoptosis.[7]

Caption: FL118 activates the p53 pathway by promoting MdmX degradation.

In Vitro and In Vivo Efficacy

FL118 has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values often in the nanomolar range.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | [8] |

| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [8] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [8] |

| HCT-116 | Colorectal Cancer | < 6.4 | [9] |

| MCF-7 | Breast Cancer | < 6.4 | [9] |

| HepG-2 | Liver Cancer | < 6.4 | [9] |

| ES-2 | Ovarian Cancer | Lower than SK-O-V3 | [8] |

| SK-O-V3 | Ovarian Cancer | - | [8] |

| 2008 | Ovarian Cancer | 37.28 | [8] |

In Vivo Antitumor Activity

In preclinical xenograft models, FL118 has shown superior anti-tumor efficacy compared to irinotecan.[10] For instance, in a LOVO colorectal cancer xenograft model, weekly administration of 0.75 mg/kg FL118 resulted in a more than two-fold reduction in tumor weight compared to the control group.[4] Furthermore, FL118 was effective in irinotecan-resistant tumor models, reducing tumor size by nearly 40%.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used in the evaluation of FL118.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in studies investigating FL118's effect on cancer cell proliferation.[11]

-

Cell Seeding: Seed cancer cells (e.g., A549, H520) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of FL118 (e.g., 0, 1, 10, 50, 100, 200 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the general steps for assessing protein expression levels as affected by FL118 treatment.[8]

-

Cell Lysis: Treat cells with FL118 at desired concentrations (e.g., 10 and 100 nM) for a specified time (e.g., 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, DDX5, p53, Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a method to determine the effect of FL118 on cell cycle distribution.[4]

-

Cell Treatment and Harvesting: Culture cells in a 60 mm dish and treat with FL118. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in 70% cold ethanol for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Human Tumor Xenograft Model

This protocol describes a typical in vivo efficacy study of FL118.[4]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LOVO) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer FL118 (e.g., 0.5 and 0.75 mg/kg) or vehicle control via a specified route (e.g., intraperitoneally) and schedule (e.g., once weekly).

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Experimental and Discovery Workflows

The discovery and characterization of FL118 involved a systematic workflow, from initial screening to detailed mechanistic studies.

Caption: A logical workflow for the discovery and characterization of FL118.

Conclusion

FL118 represents a significant advancement in the field of oncology, offering a novel therapeutic strategy that targets key cancer survival pathways and overcomes mechanisms of drug resistance. Its unique ability to act as a molecular glue to induce the degradation of the oncoprotein DDX5 sets it apart from other camptothecin analogs. The comprehensive data on its chemical properties, biological activities, and efficacy, coupled with detailed experimental protocols, provide a solid foundation for further research and development. This technical guide serves as a valuable resource for scientists working to translate the promise of FL118 into effective clinical applications for the treatment of a wide range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Potency of 10,11-Methylenedioxy-20-camptothecin as a Topoisomerase I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Methylenedioxy-20-camptothecin, a semi-synthetic analog of the natural alkaloid camptothecin, has emerged as a highly potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of this compound, also known as FL118, focusing on its mechanism of action, synthesis, and preclinical anti-cancer activity. We present a compilation of its cytotoxic efficacy across various cancer cell lines, detailed experimental protocols for key biological assays, and visual representations of its synthesis and proposed signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel anti-cancer therapeutics.

Introduction

Camptothecin and its derivatives have long been a cornerstone in cancer chemotherapy, primarily through their ability to inhibit topoisomerase I (Top1). This enzyme relieves torsional stress in DNA by inducing transient single-strand breaks. Camptothecins stabilize the covalent complex between Top1 and DNA (the "cleavable complex"), leading to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells[1]. 10,11-Methylenedioxy-20-camptothecin (FL118) is a structurally distinct analog characterized by a methylenedioxy bridge on the A-ring of the camptothecin core. This modification has been shown to significantly enhance its anti-cancer properties compared to the parent compound and other clinically used derivatives[2].

Mechanism of Action

The primary mechanism of action of 10,11-Methylenedioxy-20-camptothecin is the inhibition of topoisomerase I. By binding to the Top1-DNA complex, it prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks are subsequently converted into cytotoxic double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.

Beyond its direct effect on topoisomerase I, emerging evidence suggests that 10,11-Methylenedioxy-20-camptothecin also modulates the expression of key proteins involved in apoptosis and cell survival. Notably, it has been shown to downregulate the expression of anti-apoptotic proteins such as survivin, Mcl-1, Bcl-2, and XIAP (X-linked inhibitor of apoptosis protein)[3][4]. This dual mechanism of inducing DNA damage and concurrently suppressing survival pathways likely contributes to its superior potency.

Synthesis

The synthesis of 10,11-Methylenedioxy-20-camptothecin is typically achieved through a Friedländer annulation, a classic method for constructing quinoline rings. The process involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

A common synthetic route involves the reaction of 2-amino-4,5-(methylenedioxy)benzaldehyde with a tricyclic ketone, known as the "tricyclic keto lactone" or "camptothecin synthon". This condensation reaction, often carried out in the presence of a catalyst such as p-toluenesulfonic acid, leads to the formation of the pentacyclic core of 10,11-Methylenedioxy-20-camptothecin.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of 10,11-Methylenedioxy-20-camptothecin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Human Lung Carcinoma | 8.94 ± 1.54 | [5] |

| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 | [5] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [5] |

| HT-29 | Human Colon Carcinoma | 25 | [2] |

| NCI-H446 | Human Small Cell Lung Cancer | 1.37 - 122.48 (for derivatives) | [3] |

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from standard methodologies for assessing cell viability[4][6].

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

10,11-Methylenedioxy-20-camptothecin (stock solution in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat cells with serial dilutions of 10,11-Methylenedioxy-20-camptothecin and a vehicle control (DMSO) for 72 hours.

-

Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to the vehicle-treated control and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Cleavage Assay)

This protocol is a generalized procedure based on established methods for assessing topoisomerase I inhibition.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase I enzyme

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

-

10,11-Methylenedioxy-20-camptothecin

-

Loading dye (containing SDS and proteinase K)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of 10,11-Methylenedioxy-20-camptothecin.

-

Initiate the reaction by adding purified human topoisomerase I (e.g., 1-2 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding loading dye containing SDS and proteinase K to digest the enzyme.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of nicked or linear DNA, representing the stabilized cleavable complex.

Western Blot Analysis for Apoptotic Proteins

This protocol outlines the general steps for detecting changes in protein expression following treatment.

Materials:

-

Cancer cells treated with 10,11-Methylenedioxy-20-camptothecin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-Bcl-2, anti-XIAP, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathway

10,11-Methylenedioxy-20-camptothecin induces apoptosis through a multi-faceted signaling cascade that involves both DNA damage-induced pathways and the direct modulation of apoptotic regulators.

Conclusion

10,11-Methylenedioxy-20-camptothecin represents a promising lead compound in the development of next-generation topoisomerase I inhibitors for cancer therapy. Its enhanced potency, attributed to both potent Top1 inhibition and the downregulation of key survival proteins, warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this and related compounds. Future studies should focus on its in vivo efficacy, pharmacokinetic profile, and the elucidation of its broader effects on cancer cell signaling networks.

References

- 1. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

FL118: A Potent Survivin Inhibitor with Broad Anti-Cancer Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action that extends beyond its initial identification as a survivin inhibitor. This technical guide provides a comprehensive overview of FL118, focusing on its core mechanism, impact on key signaling pathways, and efficacy in preclinical models. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of FL118's effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.

Core Mechanism of Action: Beyond Survivin Inhibition

FL118 was initially identified through high-throughput screening as a potent inhibitor of survivin gene expression.[1] Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis resistance. FL118 selectively inhibits survivin promoter activity at concentrations as low as 0.1–1 nM.[2][3]

However, the anti-cancer activity of FL118 is not solely dependent on survivin inhibition. It exhibits a multi-targeted approach by downregulating other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[1][4] This broad-spectrum inhibition of pro-survival proteins contributes to its superior anti-tumor efficacy compared to other camptothecin derivatives like irinotecan and topotecan.[5]

A pivotal discovery has revealed that FL118 functions as a "molecular glue degrader."[6][7] It directly binds to the oncoprotein DDX5 (p68), inducing its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[6][8] DDX5 is a master regulator of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[7] By promoting the degradation of DDX5, FL118 effectively shuts down a critical node in cancer cell survival and proliferation.

Quantitative Data on FL118 Efficacy

The following tables summarize the quantitative data on the efficacy of FL118 in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | < 6.4 | [9] |

| MCF-7 | Breast Cancer | < 6.4 | [9] |

| HepG-2 | Liver Cancer | < 6.4 | [9] |

| A549 | Lung Cancer | 8.94 ± 1.54 | [10] |

| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [10] |

| RM-1 | Mouse Prostate Cancer | 69.19 ± 8.34 | [10] |

Table 2: Effective Concentrations of FL118 for Protein Inhibition (Western Blot)

| Target Protein | Cell Line | FL118 Concentration | Duration of Treatment | Reference |

| Survivin | EKVX, HCT-8 | 10-100 nM | 24 hours | [2] |

| Mcl-1 | PC-3, HCT-8 | 10-100 nM | 24 hours | [2] |

| XIAP | HCT-8 | 10-100 nM | 24 hours | [2] |

| cIAP2 | HCT-8 | 10-100 nM | 24 hours | [2] |

| DDX5 | SW620, Mia Paca-2 | 10-100 nM | 24 hours | [8] |

Table 3: In Vivo Antitumor Activity of FL118 in Xenograft Models

| Xenograft Model | Cancer Type | FL118 Dose and Schedule | Tumor Growth Inhibition | Reference |

| LOVO | Colorectal Cancer | 0.75 mg/kg, once weekly | Over twofold reduction in tumor weight | [11] |

| LOVO SN38R | Colorectal Cancer | Not specified | Nearly 40% reduction in tumor size | [11] |

| FaDu | Head and Neck Cancer | 3.5 mg/kg and 5 mg/kg, weekly x 4 | Tumor regression | [12] |

| SW620 | Colorectal Cancer | 3.5 mg/kg and 5 mg/kg, weekly x 4 | Tumor regression | [12] |

| MSTO-211H | Mesothelioma | 1.5 mg/kg (daily x 5, q2 x 5) and 5 mg/kg (weekly x 4) | Tumor regression and potential cure | [13] |

Key Signaling Pathways Modulated by FL118

FL118 impacts several critical signaling pathways that are frequently dysregulated in cancer.

Inhibition of Pro-Survival Pathways

As a potent inhibitor of survivin, Mcl-1, XIAP, and cIAP2, FL118 effectively blocks the intrinsic and extrinsic apoptosis pathways, leading to cancer cell death.

Caption: FL118-mediated inhibition of IAP and Bcl-2 family proteins.

Degradation of DDX5 and Downstream Effects

The "molecular glue" activity of FL118 triggers the degradation of the DDX5 oncoprotein, leading to the downregulation of a host of oncogenic factors.

Caption: FL118 as a molecular glue degrader of DDX5.

Modulation of PI3K/AKT/mTOR and DNA Repair Pathways

FL118 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[10] Furthermore, by downregulating survivin, FL118 also suppresses the expression of RAD51, a key protein in the homologous recombination DNA repair pathway.[11] This suggests a potential synergistic effect when combined with DNA-damaging agents or PARP inhibitors.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. Research Portal [iro.uiowa.edu]

- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 10,11-Methylenedioxy-20-camptothecin Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata, has been a cornerstone in the development of anticancer therapeutics. Its potent inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication and transcription, has led to the development of clinically approved drugs like irinotecan and topotecan. However, challenges such as poor solubility, instability of the active lactone ring, and the emergence of drug resistance have spurred the development of new analogs. Among these, 10,11-Methylenedioxy-20-camptothecin (FL118) has emerged as a particularly promising derivative, exhibiting superior efficacy in various cancer models. This technical guide provides a comprehensive overview of FL118 and its derivatives, focusing on their synthesis, biological activity, mechanism of action, and relevant experimental protocols.

Core Compound: 10,11-Methylenedioxy-20-camptothecin (FL118)

FL118 is a semi-synthetic derivative of camptothecin characterized by a methylenedioxy bridge at the 10 and 11 positions of the A-ring. This structural modification significantly enhances its anticancer properties.

Synthesis of the Core Compound

The synthesis of 10,11-Methylenedioxy-20-camptothecin is typically achieved through a Friedländer annulation reaction. This involves the condensation of 2-amino-4,5-methylenedioxybenzaldehyde with a tricyclic ketone, followed by the introduction of the E-ring. The chirality at the C20 position is crucial for its biological activity, with the (S)-enantiomer being the more active form.

Mechanism of Action

While initially identified as a topoisomerase I inhibitor, emerging evidence suggests that FL118 and its analogs possess a multi-faceted mechanism of action that contributes to their potent antitumor activity.[1][2]

Topoisomerase I Inhibition

Like its parent compound, FL118 stabilizes the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis.

Downregulation of Oncoproteins

A key feature of FL118 and its derivatives is their ability to downregulate the expression of several key anti-apoptotic and pro-survival proteins, including:

-

Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation. FL118 has been shown to inhibit survivin expression at the transcriptional level.[1][3]

-

Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is another critical survival factor for many cancer cells. FL118 treatment leads to a significant reduction in Mcl-1 protein levels.

-

XIAP and cIAP2: Other members of the IAP family that are also downregulated by FL118.

This broad-spectrum inhibition of key survival proteins likely contributes to the enhanced potency and ability of FL118 to overcome drug resistance.

Below is a diagram illustrating the signaling pathways affected by 10,11-Methylenedioxy-20-camptothecin and its derivatives.

Caption: Signaling pathways of FL118 and its derivatives.

Derivatives and Analogs: Structure-Activity Relationship

Numerous derivatives of FL118 have been synthesized to improve its pharmacological properties, including solubility, stability, and tumor-targeting capabilities. Modifications have primarily focused on the 20-hydroxyl group.

Glycoside Derivatives

Glycosylation at the C-20 position has been explored to enhance water solubility and modulate the pharmacokinetic profile. These derivatives often act as prodrugs, releasing the active FL118 upon enzymatic cleavage in vivo.

Heterocyclic Derivatives

Coupling various heterocyclic moieties to the C-20 position through a linker has yielded compounds with potent cytotoxic activities. The nature of the heterocyclic ring and the linker can significantly influence the compound's potency and selectivity.

Quantitative Data

The following tables summarize the in vitro cytotoxicity of FL118 and some of its representative derivatives against various human cancer cell lines.

Table 1: IC50 Values of FL118 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 8.94 ± 1.54 |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 |

| NCI-H446 | Small Cell Lung Cancer | Data not available |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |

Table 2: IC50 Values of 20-Substituted FL118 Derivatives in A549 Cells

| Compound | R Group at C-20 | IC50 (nM) |

| 12e | Glycine-coupled heterocyclic ring | 1.37 - 38.71 |

| 11b | Rhamnoside | 83 |

Table 3: IC50 Values of 20-Substituted FL118 Derivatives in RM-1 Cells

| Compound | R Group at C-20 | IC50 (nM) |

| 11b | Rhamnoside | 48.27 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of 10,11-Methylenedioxy-20-camptothecin derivatives.

The general workflow for the preclinical evaluation of these compounds is illustrated in the diagram below.

Caption: Preclinical evaluation workflow for FL118 derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Mcl-1, Bcl-2, actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

10,11-Methylenedioxy-20-camptothecin (FL118) and its derivatives represent a promising new generation of anticancer agents. Their enhanced potency, multi-targeted mechanism of action, and ability to overcome drug resistance make them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the continued exploration and optimization of this important class of compounds.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of 10,11-Methylenedioxy-20-camptothecin (FL118): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a novel analog of camptothecin with significant preclinical antitumor activity across a range of cancer models.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data available for FL118 and its derivatives, with a focus on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Camptothecin and its derivatives are a class of anticancer agents that primarily target topoisomerase I, an enzyme crucial for DNA replication and transcription.[4][5] 10,11-Methylenedioxy-20-camptothecin (FL118) is a structurally distinct analog that has demonstrated superior efficacy in preclinical studies compared to clinically used camptothecins like irinotecan and topotecan.[1][6] A key challenge in the development of camptothecin analogs is their poor water solubility and associated toxicities, issues that are also being addressed in the preclinical evaluation of FL118 and its derivatives.[2][7]

Mechanism of Action

FL118 exhibits a multi-faceted mechanism of action. While it retains the ability to inhibit topoisomerase I, a hallmark of the camptothecin family, its potent antitumor activity is also attributed to the inhibition of several anti-apoptotic proteins.[6][8]

Key Molecular Targets:

-

Topoisomerase I (Top1): Like other camptothecins, FL118 stabilizes the Top1-DNA cleavage complex, leading to DNA single-strand breaks and subsequent cell death in rapidly dividing cancer cells.[8] However, some studies suggest that FL118's antitumor efficacy may not be solely dependent on its Top1 inhibitory activity.[6]

-

Survivin: FL118 has been shown to inhibit the expression of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins that is overexpressed in many cancers.[1][9]

-

Other Anti-Apoptotic Proteins: The compound also downregulates other key survival proteins, including Mcl-1, XIAP, and cIAP2.[2][7]

-

DDX5 (p68): FL118 has been found to bind to the oncoprotein DDX5, leading to its dephosphorylation and degradation. This, in turn, affects the expression of downstream targets like c-Myc and mutant Kras.[10]

The concerted inhibition of these targets leads to cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[1][9][10]

In Vitro Efficacy

FL118 and its derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.

Table 1: In Vitro Cytotoxicity of FL118 and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| FL118 | A-549 | Lung Carcinoma | 8.94 ± 1.54 | [10] |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [10] | |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [10] | |

| HT-29 | Colon Carcinoma | 25 | [8] | |

| Derivative 11b | A-549 | Lung Carcinoma | 83 | [1] |

| MDA-MB-231 | Breast Carcinoma | >1000 | [1] | |

| RM-1 | Mouse Prostate Carcinoma | 48.27 | [1][3][9] | |

| Derivative 12e | A549 | Lung Carcinoma | 1.37 - 38.71 | [2] |

| NCI-H446 | Small Cell Lung Cancer | Not specified | [2] |

Note: Derivative 11b is a 10,11-methylenedioxy-camptothecin rhamnoside. Derivative 12e is a 20-substituted FL118 derivative coupled with a heterocyclic ring through glycine.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have confirmed the significant antitumor activity of FL118 and its derivatives.

Table 2: In Vivo Antitumor Activity of FL118 Derivatives

| Compound | Animal Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) % | Apparent Toxicity | Reference |

| Derivative 11b | RM-1 Mouse Model | Prostate Cancer | 9 mg/kg | 44.9 | Not apparent | [1][3][9][11] |

| Derivative 12e | NCI-H446 Xenograft | Small Cell Lung Cancer | Not specified | Similar to FL118 | Lower than FL118 | [2][7] |

| Derivative 12e | A549 Xenograft | Lung Carcinoma | Not specified | Similar to FL118 | Lower than FL118 | [2] |

digraph "In_Vivo_Xenograft_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General In Vivo Xenograft Experimental Workflow", splines=ortho, rankdir=TB, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; injection [label="Subcutaneous Injection\nof Cells into Mice"]; tumor_growth [label="Tumor Growth to\nPalpable Size"]; randomization [label="Randomization of Mice\ninto Treatment Groups"]; treatment [label="Treatment with Vehicle,\nFL118, or Derivatives"]; monitoring [label="Tumor Volume and\nBody Weight Monitoring"]; endpoint [label="Endpoint Reached\n(e.g., Tumor Size Limit)"]; analysis [label="Tumor Excision and\nFurther Analysis"]; end [label="Data Analysis and\nConclusion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> injection; injection -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; analysis -> end; }

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of key methodologies employed in the evaluation of FL118.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., FL118, its derivatives) for a specified duration (e.g., 72 hours).[12]

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on their expression levels.

-

Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., survivin, PARP).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels, often normalized to a loading control like β-actin.[9]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested.

-

Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1][9]

Conclusion and Future Directions

The preclinical data for 10,11-Methylenedioxy-20-camptothecin (FL118) and its derivatives are promising, demonstrating potent in vitro and in vivo antitumor activity. The compound's multi-targeted mechanism of action, particularly its ability to downregulate key anti-apoptotic proteins in addition to inhibiting topoisomerase I, suggests it may overcome some of the resistance mechanisms associated with traditional camptothecins.

Further preclinical development should focus on comprehensive pharmacokinetic and toxicology studies to establish a clear therapeutic window. The poor water solubility of FL118 remains a challenge, and the development of novel formulations or more soluble derivatives will be critical for its clinical translation.[2] The encouragingly low toxicity profile of some derivatives in vivo warrants further investigation and optimization.[7] Overall, FL118 represents a promising platform for the development of a new generation of camptothecin-based anticancer therapies.

References

- 1. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase I (Top1) | RTI [rti.org]

- 7. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20 S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 10,11-Methylenedioxycamptothecin, a topoisomerase I inhibitor of increased potency: DNA damage and correlation to cytotoxicity in human colon carcinoma (HT-29) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [PDF] Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

FL118 Molecular Targets in Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL118, a novel camptothecin analogue, has demonstrated significant antitumor activity across a range of cancer types, including those resistant to conventional therapies.[1] Its unique mechanism of action, which extends beyond topoisomerase I inhibition, involves the modulation of key cancer survival pathways. This technical guide provides a comprehensive overview of the molecular targets of FL118 in tumor cells, detailing the experimental methodologies used to elucidate these interactions and presenting key quantitative data.

Core Molecular Targets of FL118

FL118 exerts its anticancer effects by targeting multiple proteins crucial for tumor cell survival and proliferation. The primary and downstream molecular targets are summarized below.

| Target Category | Molecular Target | Effect of FL118 |

| Direct Binding Target | DDX5 (p68 RNA helicase) | Binds to, dephosphorylates, and induces proteasomal degradation of DDX5.[2][3] |

| Inhibitor of Apoptosis (IAP) Proteins | Survivin (BIRC5) | Downregulates expression.[4] |

| Mcl-1 | Downregulates expression.[4] | |

| XIAP | Downregulates expression.[4] | |

| cIAP2 | Downregulates expression.[4] | |

| Cell Cycle Regulators | Cyclin B1 | Reduces protein expression, leading to G2/M phase arrest. |

| Drug Resistance Proteins | ERCC1 | Downregulates expression.[5] |

| P-glycoprotein (P-gp) | Downregulates expression.[5] | |

| ABCG2 | Downregulates mRNA and protein expression.[5] |

Quantitative Data: In Vitro Cytotoxicity of FL118

The cytotoxic effects of FL118 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anticancer activity.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Human Lung Carcinoma | 8.94 ± 1.54 |

| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 |

Data sourced from MedChemExpress product information.[2]

Signaling Pathways Modulated by FL118

FL118 has been shown to interfere with critical signaling pathways that drive tumor growth and survival.

DDX5-Mediated Downregulation of Oncogenic Proteins

The direct interaction of FL118 with DDX5 is a key mechanism leading to the downregulation of several oncogenic proteins. DDX5 acts as a master regulator, and its degradation by FL118 disrupts the expression of its downstream targets.[3]

Caption: FL118 binds to and promotes the degradation of DDX5, leading to the downregulation of multiple oncogenic proteins.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

FL118 has been observed to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism in cancer.[2]

References

- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 10,11-Methylenedioxy-20-camptothecin Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a potent camptothecin analog with significant antitumor activity.[1] Unlike other camptothecin derivatives that primarily target topoisomerase I, FL118 exhibits a distinct mechanism of action by selectively inhibiting the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2] This inhibition leads to the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines, making it a promising candidate for cancer therapy.[3] These application notes provide detailed protocols for assessing the cytotoxicity of 10,11-Methylenedioxy-20-camptothecin using the Sulforhodamine B (SRB) assay and for characterizing its apoptotic effects via Annexin V staining.

Data Presentation

The cytotoxic effects of 10,11-Methylenedioxy-20-camptothecin (FL118) and a comparator, Irinotecan, were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. The data indicates that FL118 exhibits potent cytotoxicity, often superior to that of Irinotecan.[4]

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| A-549 | Human Lung Carcinoma | 10,11-Methylenedioxy-20-camptothecin (FL118) | 8.94 ± 1.54 |

| Irinotecan | 9140 ± 760 | ||

| MDA-MB-231 | Human Breast Carcinoma | 10,11-Methylenedioxy-20-camptothecin (FL118) | 24.73 ± 13.82 |

| Irinotecan | 4530 ± 320 | ||

| RM-1 | Mouse Prostate Carcinoma | 10,11-Methylenedioxy-20-camptothecin (FL118) | 69.19 ± 8.34 |

| Irinotecan | 1260 ± 110 |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the determination of cell viability following treatment with 10,11-Methylenedioxy-20-camptothecin using the SRB assay, which measures cell density by staining total cellular protein.

Materials:

-

Human cancer cell lines (e.g., A-549, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

10,11-Methylenedioxy-20-camptothecin (FL118)

-

Irinotecan (as a comparator)

-

Dimethyl sulfoxide (DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 10,11-Methylenedioxy-20-camptothecin in DMSO.

-

Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

Cell Fixation:

-

After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Destaining and Solubilization:

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

-

Data Acquisition:

-

Shake the plate gently for 5 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance of the blank wells.

-

Calculate the percentage of cell growth inhibition using the following formula:

-

Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Annexin V-FITC Apoptosis Assay

This protocol describes the detection of apoptosis induced by 10,11-Methylenedioxy-20-camptothecin through the externalization of phosphatidylserine, detected by Annexin V-FITC staining and flow cytometry.

Materials:

-

Human cancer cell lines (e.g., A-549)

-

Complete cell culture medium

-

10,11-Methylenedioxy-20-camptothecin (FL118)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of 10,11-Methylenedioxy-20-camptothecin (e.g., 10 nM, 100 nM) for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition and Analysis:

-

Analyze the samples by flow cytometry within 1 hour of staining.

-

Use FITC signal detector (FL1) and PI signal detector (FL2) to differentiate between:

-

Viable cells (Annexin V-FITC negative, PI negative)

-

Early apoptotic cells (Annexin V-FITC positive, PI negative)

-

Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

-

Necrotic cells (Annexin V-FITC negative, PI positive)

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

Visualization of Pathways and Workflows

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives [mdpi.com]

- 4. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FL118 in a Colon Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of FL118, a novel camptothecin analogue, in preclinical colon cancer xenograft models. This document outlines the mechanism of action of FL118, detailed protocols for establishing and treating colon cancer xenografts, and expected outcomes based on available preclinical data.

Introduction to FL118

FL118 is a potent anti-cancer agent that has demonstrated superior efficacy compared to other FDA-approved camptothecin analogues like irinotecan and topotecan in preclinical models of human colon cancer.[1][2] Its mechanism of action is multifaceted, targeting key survival pathways in cancer cells. Unlike traditional camptothecins that primarily inhibit DNA topoisomerase 1 (TOP1), FL118's potent anti-tumor effects are attributed to its ability to selectively inhibit the expression of several anti-apoptotic proteins.[1][2][3]

Mechanism of Action

FL118's anti-cancer activity is largely independent of p53 status and stems from its ability to downregulate multiple inhibitor of apoptosis proteins (IAPs) and anti-apoptotic Bcl-2 family members.[4][5] Key molecular targets of FL118 include:

-

Survivin: A critical protein for cell division and apoptosis inhibition. FL118 was initially identified as a potent inhibitor of survivin expression.[1][6]

-

Mcl-1, XIAP, and cIAP2: FL118 selectively inhibits the expression of these key anti-apoptotic proteins, promoting programmed cell death.[4][5][7]

-

p53 Signaling: In p53 wild-type cancer cells, FL118 can activate the p53 tumor suppressor pathway by promoting the degradation of its negative regulator, MdmX.[1][2][6][8] This can lead to p53-dependent senescence. In the absence of functional p53, FL118 induces p53-independent apoptosis.[1][2][6]

-

Homologous Recombination Repair: FL118 has been shown to inhibit the homologous recombination repair pathway by downregulating RAD51 through the suppression of survivin. This suggests a potential to overcome resistance to other DNA-damaging agents like irinotecan.[9][10]

Data Presentation: In Vivo Efficacy of FL118 in Colon Cancer Xenograft Models

The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor efficacy of FL118 in different colon cancer xenograft models.

Table 1: Efficacy of FL118 in the SW620 Colon Cancer Xenograft Model

| Dosage | Administration Route | Schedule | Starting Tumor Volume (mm³) | Outcome | Reference |

| 1.5 mg/kg | Intravenous (i.v.) | daily x 5 | 200 - 250 | Tumor regression | [11] |

| 2.5 mg/kg | Intravenous (i.v.) | daily x 5 | 200 - 250 | Tumor regression | [11] |

| 3.5 mg/kg | Intravenous (i.v.) | weekly x 4 | 200 - 250 | Tumor regression | [9] |

| 5 mg/kg | Intravenous (i.v.) | weekly x 4 | 200 - 250 | Tumor regression | [9] |

| 1.5 mg/kg | Intraperitoneal (i.p.) | weekly x 4 | 1500 - 2000 | Elimination of large tumors | [12] |

Table 2: Efficacy of FL118 in the HCT-8 Colon Cancer Xenograft Model

| Dosage | Administration Route | Schedule | Starting Tumor Volume (mm³) | Outcome | Reference |

| MTD | Intraperitoneal (i.p.) | single dose | 200 - 250 | Superior tumor growth inhibition compared to other clinical drugs | [12] |

Table 3: Efficacy of FL118 in the LOVO Colon Cancer Xenograft Model

| Dosage | Administration Route | Schedule | Outcome | Reference |

| 0.5 mg/kg | Not Specified | once weekly | Inhibited tumor growth | [4] |

| 0.75 mg/kg | Not Specified | once weekly | Over twofold reduction in average tumor weight | [4] |

| Not Specified | Not Specified | Not Specified | Nearly 40% reduction in tumor size in irinotecan-resistant tumors | [4] |

Table 4: Efficacy of FL118 in Patient-Derived Xenograft (PDX) Models of Colorectal Cancer (CRC)

| Dosage | Administration Route | Schedule | Outcome | Reference |

| 2.5 mg/kg | Oral | weekly x 4 | Tumor growth inhibition | [5] |

| 5 mg/kg | Oral | weekly x 4 | Tumor growth inhibition | [5] |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Colon Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using human colon carcinoma cell lines such as HCT116 or SW620.

Materials:

-

Human colon cancer cell lines (e.g., HCT116, SW620)

-

Cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for SW620) with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

6- to 8-week-old female athymic nude or SCID mice

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the chosen colon cancer cell line according to standard protocols. Cells should be in the logarithmic growth phase at the time of harvesting.

-

Cell Harvesting and Preparation:

-

Trypsinize the cells and wash them twice with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/100 µL.[1] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions using calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Group Randomization: Once the average tumor volume reaches approximately 100-250 mm³, randomize the mice into treatment and control groups.[6][9][11][12]

Protocol 2: Administration of FL118

This protocol provides guidelines for the preparation and administration of FL118 to tumor-bearing mice.

Materials:

-

FL118

-

Vehicle for solubilization (e.g., DMSO, saline, Tween-80, or specialized formulations for intravenous use)

-

Syringes and needles appropriate for the chosen administration route

FL118 Formulation:

-

For Intraperitoneal (i.p.) Injection: A common formulation involves dissolving FL118 in a vehicle consisting of 75% saline, 20% Tween-80, and 5% DMSO.[13]

-

For Intravenous (i.v.) Injection: Specialized Tween 80-free formulations are recommended to improve the therapeutic index.[9]

-

For Oral Administration (p.o.): FL118 can be formulated for oral gavage.[5][7]

Administration Procedure:

-

Preparation of FL118 Solution: Prepare the FL118 solution in the chosen vehicle at the desired concentration on the day of administration.

-

Administration: Administer FL118 to the mice via the selected route (i.p., i.v., or p.o.) according to the predetermined dosage and schedule.

-

Monitoring:

-

Continue to monitor tumor growth by caliper measurements throughout the treatment period.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the general health and behavior of the animals daily.

-

-

Endpoint: At the end of the study (defined by tumor size limits or duration of treatment), euthanize the mice according to IACUC guidelines. Tumors can then be excised, weighed, and processed for further analysis (e.g., histology, western blotting, etc.).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: FL118 Mechanism of Action in Colon Cancer Cells.

References

- 1. 2.9. Xenograft model [bio-protocol.org]

- 2. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]

- 3. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Xenograft model [bio-protocol.org]